molecular formula C13H16N2O2S B5771128 N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzenesulfonamide

N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzenesulfonamide

Cat. No.: B5771128
M. Wt: 264.35 g/mol
InChI Key: WXBXRUPJOWGUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H16N2O2S and its molecular weight is 264.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.09324893 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis

N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzenesulfonamide is involved in various chemical reactions and synthesis processes. For instance, Rozentsveig et al. (2008) detailed the reaction of N-(polychloroethylidene)-sulfonamides with 1H-pyrrole and 1-methyl-1H-pyrrole, leading to the formation of corresponding N-sulfonamide derivatives. This study highlights the orbital-controlled process and regioselectivity depending on substituents in the electrophile molecule (Rozentsveig et al., 2008).

Murthy et al. (2018) synthesized a new compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride. The compound's structure was characterized using various spectroscopic tools and crystallography, and its electronic properties were studied using density functional theory (DFT) (Murthy et al., 2018).

Biological and Medicinal Applications

In the field of biology and medicine, methylbenzenesulfonamide derivatives have been explored for various applications. A study by González-Álvarez et al. (2013) investigated mixed-ligand copper(II)-sulfonamide complexes, including N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide, for their DNA binding and cleavage properties, genotoxicity, and anticancer activity (González-Álvarez et al., 2013).

Abbasi et al. (2017) synthesized sulfonamides bearing a 1,4-benzodioxin ring, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide, and evaluated their antibacterial and lipoxygenase inhibition properties. This research aimed at identifying new therapeutic agents for inflammatory diseases (Abbasi et al., 2017).

Other Applications

In addition to the above, this compound and its derivatives have been explored in various other scientific contexts. For example, studies have looked into its role in the synthesis of novel pyrrolopyrimidine derivatives (Hassan et al., 2009), its potential as an anti-HIV agent (Brzozowski & Sławiński, 2007), and its utility in quantum chemical and molecular dynamic simulation studies (Kaya et al., 2016) (Hassan et al., 2009), (Brzozowski & Sławiński, 2007), (Kaya et al., 2016).

Properties

IUPAC Name

N-(2,5-dimethylpyrrol-1-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-10-4-8-13(9-5-10)18(16,17)14-15-11(2)6-7-12(15)3/h4-9,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBXRUPJOWGUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzenesulfonamide
Reactant of Route 3
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzenesulfonamide
Reactant of Route 4
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzenesulfonamide
Reactant of Route 5
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzenesulfonamide
Reactant of Route 6
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.